Technical Whitepaper: Butyl Trifluoromethyl Ketone (BTFMK)
Technical Whitepaper: Butyl Trifluoromethyl Ketone (BTFMK)
This technical guide provides a comprehensive analysis of Butyl Trifluoromethyl Ketone (1,1,1-trifluorohexan-2-one), focusing on its chemical structure, synthesis, and utility as a transition-state inhibitor in drug discovery.
Chemical Identity: 1,1,1-Trifluorohexan-2-one Role: Transition-State Analog & Serine Hydrolase Inhibitor
Executive Summary
Butyl Trifluoromethyl Ketone (BTFMK) represents a critical structural motif in the design of hydrolytic enzyme inhibitors. Characterized by the highly electron-withdrawing trifluoromethyl (
Part 1: Structural Chemistry & Physicochemical Properties[1]
Electronic Architecture
The core functionality of BTFMK relies on the inductive effect (
-
Electrophilicity: The
group pulls electron density away from the carbonyl carbon, significantly increasing its susceptibility to nucleophilic attack. -
Hydration Equilibrium: In aqueous environments, BTFMK exists in a dynamic equilibrium between its ketone form and its gem-diol (hydrate) form. This is distinct from non-fluorinated analogs (e.g., 2-hexanone), which exist primarily as ketones.
Chemical Structure:
Physicochemical Data Profile
The following data establishes the baseline for handling and characterization.
| Property | Value | Notes |
| IUPAC Name | 1,1,1-Trifluorohexan-2-one | |
| CAS Number | 360-34-9 | |
| Molecular Formula | ||
| Molecular Weight | 154.13 g/mol | |
| Boiling Point | 104–106 °C | At 760 mmHg |
| Density | 1.092 g/mL | Higher than non-fluorinated analog |
| LogP | ~2.3 - 2.4 | Moderate lipophilicity |
| Hydration Constant ( | High | Exists largely as gem-diol in water |
Hydration Equilibrium Visualization
The biological activity of BTFMK is often governed by the concentration of the free ketone species, which binds to the enzyme, versus the inactive hydrate.
Figure 1: The hydration equilibrium of BTFMK. The electron-withdrawing effect of the trifluoromethyl group shifts the equilibrium toward the gem-diol form in aqueous media.
Part 2: Synthetic Pathways[5][6]
The synthesis of BTFMK requires handling reactive organometallics and fluorinated precursors. The most robust method involves the Grignard reaction with a trifluoroacetic acid derivative.
Primary Synthesis Route: Grignard Addition
Direct addition of butylmagnesium bromide to trifluoroacetic acid (TFA) or ethyl trifluoroacetate is the standard protocol. The use of the acid salt (generated in situ) prevents double addition of the Grignard reagent, stopping the reaction at the ketone stage.
Reaction Scheme:
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for 1,1,1-trifluorohexan-2-one via the Grignard method.
Part 3: Mechanism of Action (Pharmacodynamics)
BTFMK acts as a Transition-State Analog (TSA) . Its efficacy in drug development stems from its ability to inhibit serine hydrolases (like PLA2) by mimicking the high-energy intermediate formed during substrate hydrolysis.
The Hemiketal Trap
-
Recognition: The enzyme recognizes the butyl chain (hydrophobic interaction), guiding the molecule into the active site.
-
Attack: The active site Serine hydroxyl (
) performs a nucleophilic attack on the carbonyl carbon of BTFMK. -
Stabilization: Instead of collapsing to release a product (as with a normal ester substrate), the
group stabilizes the tetrahedral adduct (hemiketal). -
Inhibition: The enzyme is "stuck" in this state, effectively blocking the catalytic cycle.
Mechanism Visualization
Figure 3: Mechanism of Serine Hydrolase inhibition. The stable hemiketal adduct prevents enzyme turnover.
Part 4: Experimental Protocols
Protocol: Laboratory Synthesis of 1,1,1-Trifluorohexan-2-one
Rationale: This protocol utilizes the "carboxylate salt" method to prevent over-alkylation to the tertiary alcohol.
Materials:
-
Trifluoroacetic acid (11.4 g, 0.1 mol)
-
n-Butylmagnesium bromide (2.0 M in ether, 100 mL, 0.2 mol)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (4N)
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Solvent Prep: Add Trifluoroacetic acid (TFA) to 100 mL of anhydrous ether. Cool to -78°C (dry ice/acetone bath).
-
Grignard Addition: Add the n-Butylmagnesium bromide solution dropwise over 1 hour.
-
Note: The first equivalent acts as a base to deprotonate TFA to
. The second equivalent adds to the carbonyl.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The stable magnesium salt intermediate precipitates.
-
Hydrolysis: Cool the flask to 0°C. Carefully quench with 4N HCl (excess) to hydrolyze the intermediate and generate the ketone.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ether.
-
Drying: Wash combined organics with brine, dry over
, and filter. -
Distillation: Remove solvent via rotary evaporation. Distill the residue at atmospheric pressure. Collect fractions boiling at 104–106°C.
Protocol: PLA2 Inhibition Assay (Colorimetric)
Rationale: To validate the biological activity of the synthesized BTFMK.
Materials:
-
Purified Phospholipase A2 (e.g., from bee venom or porcine pancreas).
-
Substrate: 4-nitro-3-octanoyloxy-benzoic acid (NOBA).
-
Buffer: 10 mM Tris-HCl, 10 mM
, 100 mM KCl, pH 8.0.
Procedure:
-
Preparation: Prepare a stock solution of BTFMK in DMSO. Note that DMSO content must be kept <2% to avoid affecting enzyme stability.
-
Incubation: Mix 10 nM PLA2 with varying concentrations of BTFMK (0.1
M to 100 M) in the assay buffer. Incubate for 10 minutes at 25°C to allow hemiketal formation. -
Initiation: Add NOBA substrate (final conc. 100
M). -
Measurement: Monitor absorbance at 425 nm (release of 4-nitro-3-hydroxybenzoic acid) for 10 minutes.
-
Analysis: Plot % Inhibition vs. Log[BTFMK]. Calculate
.
Part 5: Applications in Drug Development
While "Butyl" TFMK is a functional headgroup, it serves primarily as a fragment lead . In drug development, the aliphatic chain is often extended to mimic specific fatty acids, enhancing selectivity.
| Compound Variant | Structure | Target Selectivity |
| Butyl TFMK | General Serine Hydrolase (Low Potency) | |
| Palmityl TFMK (PACOCF3) | Calcium-independent PLA2 (iPLA2) | |
| Arachidonyl TFMK (AACOCF3) | Cytosolic PLA2 (cPLA2) |
Key Insight: The butyl variant is used to study the intrinsic reactivity of the TFMK warhead without the interference of hydrophobic tail interactions. It is also used as a volatile standard in GC-MS analysis of fluorinated metabolites.
References
-
PubChem. (n.d.).[1][2] 1,1,1-Trifluoro-2-hexanone (Compound Summary).[3][1][4] National Library of Medicine. Retrieved from [Link]
-
Ackermann, E. J., et al. (1995).[5] Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones.[6] Journal of Biological Chemistry. Retrieved from [Link]
-
Kokotos, G. (2003). Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes.[7] PMC. Retrieved from [Link]
-
Creary, X. (1987). Trifluoromethyl Ketone Hydration: Substituent Effects.[8][9] Journal of Organic Chemistry. (Contextual grounding for hydration equilibrium mechanisms).
Sources
- 1. 1,1,1-Trifluoro-2-hexanone | C6H9F3O | CID 238292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl perfluoro-t-butyl ketone | C11H5F9O | CID 12585985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,1,1-Trifluoro-2-hexanone | 360-34-9 | Benchchem [benchchem.com]
- 5. Inhibition of cyclooxygenases 1 and 2 by the phospholipase-blocker, arachidonyl trifluoromethyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of macrophage Ca(2+)-independent phospholipase A2 by bromoenol lactone and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
